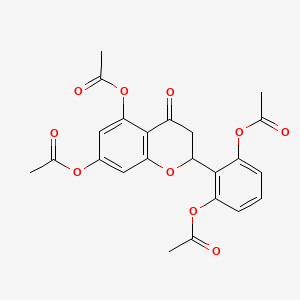

2',5,6',7-Tetraacetoxyflavanone

Description

The exact mass of the compound this compound is 456.10564683 g/mol and the complexity rating of the compound is 768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80604-17-7 |

|---|---|

Molecular Formula |

C23H20O10 |

Molecular Weight |

456.4 g/mol |

IUPAC Name |

[3-acetyloxy-2-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate |

InChI |

InChI=1S/C23H20O10/c1-11(24)29-15-8-19(32-14(4)27)22-16(28)10-21(33-20(22)9-15)23-17(30-12(2)25)6-5-7-18(23)31-13(3)26/h5-9,21H,10H2,1-4H3/t21-/m0/s1 |

InChI Key |

QAJSRSKXTOZULY-NRFANRHFSA-N |

Isomeric SMILES |

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Therapeutic Potential of 2',5,6',7-Tetraacetoxyflavanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5,6',7-Tetraacetoxyflavanone, a flavonoid isolated from the roots of Scutellaria baicalensis, has emerged as a compound of interest due to its significant biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential therapeutic applications. While research on this specific flavanone (B1672756) is still in its nascent stages, this document collates the available data and provides context based on the broader understanding of flavonoids derived from Scutellaria baicalensis.

Antibacterial Activity: A Primary Therapeutic Target

The most prominently reported therapeutic potential of this compound lies in its antibacterial properties. Initial studies have indicated its efficacy, particularly against Gram-positive bacteria.

General Mechanism of Action of Related Flavonoids

While the precise mechanism of this compound is yet to be fully elucidated, the antibacterial actions of flavonoids from Scutellaria baicalensis, such as baicalein (B1667712) and baicalin, are better understood. These related compounds are known to inhibit bacterial cell wall synthesis by disrupting the peptidoglycan structure.[1] Furthermore, they can act synergistically with existing antibiotics, like β-lactams, by inhibiting bacterial efflux pumps, which are responsible for antibiotic resistance.[1] This inhibition leads to increased permeability of the bacterial cell membrane to the antibacterial agent.[1]

It is plausible that this compound shares a similar mechanism of action, though further research is required for confirmation.

Data Presentation

Currently, there is a notable absence of specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) in the public domain for this compound against a comprehensive panel of bacterial strains. Research on related flavonoids from Scutellaria baicalensis has shown significant inhibitory effects against a variety of pathogens. For instance, baicalein has demonstrated antimicrobial activity against cariogenic and periodontal pathogenic bacteria with MICs ranging from 80–320 μg/mL.[2] It has also shown activity against Staphylococcus aureus with an MIC of 256 μg/mL.[2]

Experimental Protocols

General Synthesis Protocol for Flavanone Derivatives:

A common method for synthesizing flavanone derivatives involves the following key steps:

-

Protection of Hydroxyl Groups: Polyhydroxyacetophenones are partially protected, for example, using methoxymethyl (MOM) chloride.

-

Claisen-Schmidt Condensation: The protected acetophenone (B1666503) is reacted with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate.

-

Cyclization: The chalcone is then cyclized using a reagent like sodium acetate (B1210297) to form the flavanone ring.

-

Deprotection: The protecting groups are removed under acidic conditions to yield the final flavanone derivative.

General Antimicrobial Susceptibility Testing Protocol:

The antimicrobial efficacy of synthesized compounds is typically evaluated using standard methods such as:

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A serial dilution of the compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

Agar (B569324) Well Diffusion Method: A standardized inoculum of the test microorganism is spread on an agar plate. Wells are then punched into the agar, and a specific volume of the test compound at a known concentration is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.

Signaling Pathways and Logical Relationships

Due to the limited research specifically on this compound, diagrams of its specific signaling pathways cannot be generated at this time. However, a logical workflow for the discovery and initial evaluation of a novel antibacterial compound can be visualized.

Caption: General workflow for antibacterial drug discovery.

Future Directions

The preliminary findings on the antibacterial activity of this compound are promising and warrant further investigation. Future research should focus on:

-

Quantitative Antimicrobial Screening: Determining the MIC values against a broad spectrum of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound. This could involve studies on bacterial cell wall synthesis, protein synthesis, DNA replication, and membrane integrity.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of bacterial infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for its antibacterial activity and to optimize its potency and pharmacokinetic properties.

This compound represents a potential lead compound for the development of new antibacterial agents. While current knowledge is limited, its origin from a medicinally important plant and the known activities of related flavonoids provide a strong rationale for continued research. The methodologies and future directions outlined in this guide offer a framework for advancing our understanding of this promising natural product and harnessing its therapeutic potential.

References

A Technical Guide to Evaluating the In Vitro Antioxidant Capacity of 2',5,6',7-Tetraacetoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities, including antioxidant effects.[1] The compound 2',5,6',7-Tetraacetoxyflavanone, a synthetic derivative of a flavanone (B1672756), is of interest for its potential pharmacological properties. A critical step in characterizing such a compound is the evaluation of its antioxidant capacity. While specific data for this tetra-acetylated flavanone is not extensively documented in publicly available literature, this technical guide provides a comprehensive framework for its in vitro evaluation. It outlines the principles, detailed experimental protocols, and data interpretation for the most common and robust antioxidant assays, tailored for professionals in research and drug development.

Core Principles of In Vitro Antioxidant Assays

To obtain a comprehensive profile of a compound's antioxidant potential, it is essential to employ multiple assays with different mechanisms of action. The most widely used methods are the DPPH, ABTS, and FRAP assays, which collectively provide insight into a compound's ability to scavenge free radicals and reduce oxidants.[2]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to reduce the stable DPPH free radical.[3] DPPH is a deep violet-colored radical that, upon reduction by an antioxidant, turns into a pale yellow hydrazine.[4][5] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the radical scavenging activity of the compound.[4][6] This method is valued for its simplicity and speed.[4]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method assesses a substance's ability to scavenge the ABTS radical cation (ABTS•+).[7] The ABTS•+ is a blue-green chromophore generated by the oxidation of ABTS.[8][9] In the presence of an antioxidant, the radical cation is reduced back to its colorless neutral form.[10] The reduction in absorbance is measured, typically at 734 nm, and is proportional to the antioxidant's activity.[2][8] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[10]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, the FRAP assay directly measures the total antioxidant power of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[11][12] The reaction occurs at a low pH, where a colorless ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex is reduced to a vibrant blue ferrous-TPTZ complex, with absorbance measured around 593 nm.[11][13][14] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[11]

Data Presentation: A Hypothetical Summary

Quantitative data from these assays should be organized systematically to allow for clear interpretation and comparison. The results for this compound would be compared against a known antioxidant standard, such as Trolox (a water-soluble vitamin E analog) or Ascorbic Acid.

Table 1: Hypothetical In Vitro Antioxidant Capacity of this compound

| Assay | Parameter | This compound (Value) | Positive Control (Value) |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 85.4 ± 5.2 | Ascorbic Acid: 15.2 ± 1.1 |

| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | 1.8 mM Trolox / mM sample | Trolox: 1.0 (by definition) |

| FRAP Assay | FRAP Value (µM Fe(II)/µM sample) | 1.5 | Trolox: 2.3 |

-

IC₅₀: The concentration of the test compound required to scavenge 50% of the initial DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[4]

-

TEAC (Trolox Equivalent Antioxidant Capacity): This value quantifies the antioxidant capacity of a compound relative to the standard, Trolox.[10]

-

FRAP Value: Represents the ferric reducing ability of the compound, expressed as the concentration of ferrous ions produced.[11]

Detailed Experimental Protocols

The following protocols provide a standardized methodology for assessing the antioxidant capacity of this compound.

DPPH Radical Scavenging Assay Protocol

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in an amber bottle in the dark at 4°C.

-

Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

-

Standard Solution: Prepare a stock solution of Ascorbic Acid or Trolox (e.g., 1 mg/mL) in methanol.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and the standard in methanol to obtain a range of concentrations.

-

In a 96-well microplate, add 100 µL of each dilution to separate wells.

-

Add 100 µL of the methanolic DPPH solution to each well.

-

For the control (blank), add 100 µL of methanol to 100 µL of the DPPH solution.

-

Shake the plate gently and incubate for 30 minutes in the dark at room temperature.[4][5]

-

Measure the absorbance of all wells at 517 nm using a microplate reader.[5]

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound).

-

Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.

-

ABTS Radical Cation Scavenging Assay Protocol

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.[8]

-

Dilute the ABTS•+ solution with methanol or ethanol (B145695) to an absorbance of 0.70 (± 0.02) at 734 nm.[9]

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and Trolox standard.

-

In a 96-well plate, add 20 µL of each dilution to separate wells.

-

Add 180 µL of the diluted ABTS•+ working solution to each well.

-

Incubate the plate for 5-10 minutes at room temperature in the dark.

-

Measure the absorbance at 734 nm.[8]

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Create a standard curve using the Trolox dilutions.

-

Express the antioxidant capacity of the sample as Trolox Equivalents (TEAC) by comparing the sample's inhibition percentage to the Trolox standard curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by mixing sodium acetate and acetic acid.

-

TPTZ Solution (10 mM): Dissolve 10 mM of TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve 20 mM of ferric chloride hexahydrate in distilled water.

-

FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[13][14]

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound.

-

Prepare a standard curve using a ferrous sulfate (B86663) (FeSO₄) solution of known concentrations (e.g., 0-1000 µM).

-

In a 96-well plate, add 20 µL of the sample, standard, or blank (solvent) to each well.

-

Add 180 µL of the pre-warmed FRAP working reagent to all wells.

-

Incubate the plate at 37°C for 4-30 minutes. The reaction time can be optimized.

-

Measure the absorbance at 593 nm.[11]

-

-

Calculation:

-

Subtract the blank reading from the sample and standard readings.

-

Plot the absorbance of the ferrous sulfate standards against their concentrations to create a standard curve.

-

Use the standard curve to determine the Fe²⁺ equivalent concentration for the test sample. The result is expressed as µM Fe(II) equivalents.

-

Mandatory Visualizations: Workflows and Pathways

Visual diagrams are crucial for understanding experimental processes and biological mechanisms. The following diagrams, created using the DOT language, adhere to the specified design constraints.

Caption: DPPH Assay Experimental Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 7. ABTS assay: Significance and symbolism [wisdomlib.org]

- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. ABTS - Wikipedia [en.wikipedia.org]

- 11. ultimatetreat.com.au [ultimatetreat.com.au]

- 12. arborassays.com [arborassays.com]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Core Mechanism of Action: A Technical Guide to 2',5,6',7-Tetraacetoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',5,6',7-Tetraacetoxyflavanone is a synthetic flavonoid derivative. While direct studies on its biological activity are not extensively documented, its structure strongly suggests it functions as a prodrug of 2',5,6',7-Tetrahydroxyflavanone. The acetylation of hydroxyl groups is a common strategy in medicinal chemistry to enhance the bioavailability of polyphenolic compounds. It is hypothesized that once administered, the acetoxy groups of this compound are hydrolyzed by endogenous esterases, releasing the active metabolite, 2',5,6',7-Tetrahydroxyflavanone. This guide, therefore, focuses on the known and putative mechanisms of action of this active hydroxylated form, drawing from available preclinical data and the broader understanding of flavonoid pharmacology. The primary activities of 2',5,6',7-Tetrahydroxyflavanone appear to be centered on anti-inflammatory and anti-proliferative effects, with potential applications in oncology.

The Prodrug Hypothesis: From Acetate (B1210297) to Active Hydroxyl

The acetylation of flavonoids is a well-established method to improve their pharmacokinetic properties, such as stability and membrane permeability[1][2][3]. The acetoxy groups increase the lipophilicity of the molecule, facilitating its absorption. In vivo, esterases are expected to cleave these acetate esters, releasing the biologically active polyhydroxylated flavanone (B1672756). This bioconversion is a critical step for the exertion of the compound's therapeutic effects.

Prodrug activation of this compound.

Core Mechanism of Action: Anti-Inflammatory and Anti-Proliferative Effects

The primary mechanism of action of 2',5,6',7-Tetrahydroxyflavanone, the active metabolite, is centered on its anti-inflammatory and anti-proliferative properties. Preclinical studies in a murine model of azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colorectal cancer have demonstrated its efficacy in reducing tumor incidence and growth[4][]. The key molecular targets implicated in these effects are Cyclooxygenase-2 (COX-2) and the cell proliferation marker Ki-67.

Inhibition of Pro-inflammatory Pathways

Flavonoids are well-known for their anti-inflammatory activities, often mediated through the inhibition of the NF-κB and MAPK signaling pathways. While the direct interaction of 2',5,6',7-Tetrahydroxyflavanone with these pathways has not been explicitly demonstrated, its observed downstream effect of reducing COX-2 expression strongly suggests such an engagement. The NF-κB and MAPK pathways are critical regulators of pro-inflammatory gene expression, including COX-2. By inhibiting these pathways, 2',5,6',7-Tetrahydroxyflavanone can effectively suppress the inflammatory microenvironment that is conducive to cancer development and progression.

Putative anti-inflammatory signaling pathway of 2',5,6',7-Tetrahydroxyflavanone.

Anti-Proliferative Effects

The reduction in Ki-67 positive cells in colon tumors of mice treated with 2',5,6',7-Tetrahydroxyflavanone indicates a direct or indirect inhibition of cell proliferation[4][]. Ki-67 is a nuclear protein that is strictly associated with cell proliferation. Its downregulation is a hallmark of anti-cancer therapies that induce cell cycle arrest or apoptosis. The anti-proliferative effects of this flavanone are likely intertwined with its anti-inflammatory actions, as chronic inflammation is a key driver of cell proliferation in many cancers.

Quantitative Data

While specific IC50 values for 2',5,6',7-Tetrahydroxyflavanone are not yet available in the public domain, the in vivo efficacy has been quantified in a colorectal cancer model.

| Parameter | Vehicle Control | 2',5,6',7-Tetrahydroxyflavanone (10 mg/kg) | Percentage Reduction | Reference |

| Tumor Number | - | - | 60.6% | [4][] |

| Tumor Area | - | - | 72.9% | [4][] |

| Ki-67 Positive Cells | - | - | 95.0% | [4][] |

| COX-2 Positive Cells | - | - | 91.7% | [4][] |

| TOX/TOX2 Positive Cells | - | - | 83.1% | [4][] |

| IL-10 Levels | - | - | 59.5% | [] |

| PD-1 Levels | - | - | 58.1% | [] |

Experimental Protocols

In Vivo Model of Colitis-Associated Colon Cancer

This protocol outlines the methodology used to assess the in vivo efficacy of 2',5,6',7-Tetrahydroxyflavanone.

Workflow for in vivo evaluation of 2',5,6',7-Tetrahydroxyflavanone.

Methodology:

-

Animal Model: C57BL/6J mice are typically used.

-

Induction of Colorectal Carcinogenesis: A single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10 mg/kg is administered on day 0. This is followed by the administration of dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days) to induce colitis.

-

Compound Administration: 2',5,6',7-Tetrahydroxyflavanone is administered orally (p.o.) daily at a dose of 10 mg/kg throughout the study period.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and their colons are excised. The number and size of tumors are recorded. Colon tissues are then fixed in formalin and embedded in paraffin (B1166041) for histological and immunohistochemical analysis.

Immunohistochemistry for Ki-67 and COX-2

Objective: To detect and quantify the expression of Ki-67 and COX-2 in colon tissue sections.

Materials:

-

Paraffin-embedded colon tissue sections (4-5 µm)

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Primary antibodies (anti-Ki-67 and anti-COX-2)

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

3,3'-Diaminobenzidine (DAB) substrate

-

Hematoxylin (B73222) for counterstaining

-

Microscope

Protocol:

-

Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a retrieval solution at a high temperature (e.g., 95-100°C).

-

Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked with a blocking serum.

-

Primary Antibody Incubation: Sections are incubated with the primary antibody against Ki-67 or COX-2 at a specific dilution overnight at 4°C.

-

Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody, followed by incubation with streptavidin-HRP. The signal is visualized by adding the DAB substrate, which produces a brown precipitate.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize the nuclei and then dehydrated, cleared, and mounted.

-

Analysis: The percentage of positively stained cells (for Ki-67) or the intensity of staining (for COX-2) is quantified using image analysis software.

In Vitro COX-2 Enzyme Inhibition Assay (General Protocol)

Objective: To determine the direct inhibitory effect of a compound on COX-2 activity.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Assay buffer

-

Test compound (2',5,6',7-Tetrahydroxyflavanone)

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation: The test compound is dissolved in DMSO and diluted to various concentrations in the assay buffer.

-

Assay Reaction: The reaction mixture containing the assay buffer, COX-2 enzyme, and the test compound or vehicle is pre-incubated in a 96-well plate.

-

Initiation and Measurement: The reaction is initiated by adding arachidonic acid. The production of prostaglandin (B15479496) G2 is measured indirectly by monitoring the change in absorbance or fluorescence of the probe over time using a microplate reader.

-

Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a prodrug, with its active metabolite, 2',5,6',7-Tetrahydroxyflavanone, exerting anti-inflammatory and anti-proliferative effects. The inhibition of COX-2 and cell proliferation (Ki-67) are key documented downstream effects. The putative mechanism involves the modulation of pro-inflammatory signaling pathways such as NF-κB and MAPK.

Future research should focus on:

-

Confirming the in vivo hydrolysis of this compound to 2',5,6',7-Tetrahydroxyflavanone.

-

Elucidating the direct molecular targets of 2',5,6',7-Tetrahydroxyflavanone within the NF-κB and MAPK signaling cascades.

-

Determining the in vitro IC50 values of 2',5,6',7-Tetrahydroxyflavanone against a panel of cancer cell lines and for the inhibition of key inflammatory enzymes.

-

Expanding in vivo studies to other cancer models and inflammatory diseases.

This in-depth analysis provides a foundational understanding for researchers and professionals in drug development, highlighting the therapeutic potential of this class of flavonoids and outlining a clear path for future investigation.

References

The Dawn of Acetylated Flavanones: A Technical Guide to Discovery, Isolation, and Characterization

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, isolation, and characterization of novel tetra-acetylated flavanones. This whitepaper provides in-depth experimental protocols, quantitative data summaries, and visual workflows to accelerate research and development in this promising area of medicinal chemistry.

The quest for novel therapeutic agents has led scientists to explore the vast and diverse world of flavonoids. Among these, flavanones have garnered significant attention for their potential pharmacological activities. A key strategy to enhance their bioavailability and efficacy is through acetylation, a chemical modification that can improve their lipophilicity and cellular uptake. This guide focuses on tetra-acetylated flavanones, a class of compounds with emerging interest in drug discovery.

Unveiling Novel Tetra-Acetylated Flavonoids: Synthesis and Quantitative Analysis

The synthesis of tetra-acetylated flavonoids is a critical step in exploring their therapeutic potential. A general and effective method involves the chemical acetylation of the parent flavonoid using acetic anhydride (B1165640). This process has been successfully applied to various flavonoid backbones, yielding novel acetylated derivatives.

Recent studies have demonstrated the successful synthesis of several tetra-acetylated flavonoids, including derivatives of the flavone (B191248) luteolin (B72000) and the flavonol quercetin (B1663063). While these are not flavanones, the synthetic methodology is directly applicable. The reaction of the parent flavonoid with acetic anhydride in the presence of a catalyst like pyridine (B92270) results in the formation of the corresponding tetra-acetylated product.[1]

The table below summarizes the quantitative data from the synthesis of representative tetra-acetylated flavonoids, providing a benchmark for researchers working on the acetylation of flavanones.

| Compound Name | Parent Flavonoid | Molecular Formula | Yield (%) | Melting Point (°C) |

| 5,7,3',4'-O-tetraacetate luteolin (4Ac-L) | Luteolin | C23H18O10 | 71 ± 4.24 | 214 |

| 3,7,3',4'-O-tetraacetate quercetin (4A-Q) | Quercetin | C23H18O11 | 72.1 ± 3.25 | 199 |

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. Below are the comprehensive experimental protocols for the synthesis and characterization of tetra-acetylated flavonoids, adapted from established methods.[1]

Synthesis of Tetra-Acetylated Flavonoids

This protocol describes a general procedure for the peracetylation of flavonoids.

Materials:

-

Parent Flavonoid (e.g., Luteolin, Quercetin, or a target flavanone)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Pyridine

-

Appropriate solvents for reaction and purification (e.g., ethyl acetate (B1210297), hexane)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Dissolve the parent flavonoid in pyridine in a round-bottom flask.

-

Add an excess of acetic anhydride to the solution. The molar equivalent of acetic anhydride should be greater than the number of hydroxyl groups on the flavonoid.

-

Stir the reaction mixture at room temperature or under reflux for a duration ranging from a few hours to overnight, depending on the reactivity of the flavonoid.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.

-

Filter the precipitate and wash it thoroughly with water.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.

Characterization of Tetra-Acetylated Flavonoids

Accurate characterization is essential to confirm the structure and purity of the synthesized compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Proton NMR (¹H-NMR): Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the ¹H-NMR spectrum. The presence of singlet peaks in the range of δ 2.3-2.4 ppm, integrating to 12 protons, is indicative of the four acetyl groups.[1]

-

Carbon-13 NMR (¹³C-NMR): Prepare a more concentrated sample in the same deuterated solvent and record the ¹³C-NMR spectrum. Look for signals corresponding to the carbonyl carbons of the acetyl groups (around δ 168-170 ppm) and the methyl carbons of the acetyl groups (around δ 20-21 ppm).

2. Mass Spectrometry (MS):

-

Utilize techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the synthesized compound. The observed molecular ion peak should correspond to the calculated mass of the tetra-acetylated flavanone.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Record the FTIR spectrum of the solid sample. Characteristic absorption bands for the carbonyl groups (C=O) of the ester linkages will appear around 1760 cm⁻¹, and C-O stretching vibrations will be observed in the region of 1180-1200 cm⁻¹.[1]

Visualizing the Path Forward: Workflows and Pathways

To further aid in the understanding of the processes involved in the discovery and analysis of tetra-acetylated flavanones, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated.

References

Preliminary Cytotoxicity Screening of 2',5,6',7-Tetraacetoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse class of polyphenolic compounds, have garnered significant attention in oncological research due to their potential anticancer properties. Acetylation of these naturally occurring molecules has been explored as a strategy to enhance their bioavailability and cytotoxic activity. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of acetylated flavanones, with a specific focus on the hypothetical compound 2',5,6',7-Tetraacetoxyflavanone. While direct experimental data for this specific compound is not publicly available, this document synthesizes findings from studies on structurally related acetylated flavonoids to provide a foundational understanding for researchers. The guide details standardized experimental protocols for cytotoxicity assessment and elucidates potential signaling pathways involved in the cytotoxic mechanism of action.

Introduction: The Promise of Acetylated Flavanones in Oncology

Flavanones are a subclass of flavonoids characterized by a saturated C2-C3 bond in their heterocyclic C ring. They are abundant in citrus fruits and have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Chemical modification, particularly acetylation, has been shown to modulate the pharmacological properties of flavonoids. The addition of acetyl groups can increase the lipophilicity of the parent compound, potentially enhancing its cellular uptake and interaction with intracellular targets.

Studies on various acetylated flavonoids have demonstrated an enhancement of their cytotoxic effects against a panel of cancer cell lines. For instance, acetylation of flavonoids like quercetin (B1663063) and kaempferol (B1673270) has been reported to increase their inhibitory effects on cancer cell proliferation[1][2][3]. Similarly, acetylated derivatives of taxifolin (B1681242) and naringenin (B18129) have shown improved capabilities in inhibiting the growth of tumor cells[1]. These findings suggest that acetylated flavanones, such as the theoretical this compound, represent a promising avenue for the development of novel anticancer agents.

Quantitative Cytotoxicity Data of Structurally Related Acetylated Flavonoids

In the absence of specific data for this compound, this section presents a summary of the cytotoxic activities of other acetylated flavonoids against various human cancer cell lines. This data is intended to provide a comparative baseline for the potential efficacy of the target compound.

| Acetylated Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |

| Pentaacetylquercetin | HCT-116 (Colon) | 15.66 | [1] |

| MDA-MB-231 (Breast) | Not Specified | [1] | |

| HepG2 (Liver) | Not Specified | [1] | |

| Tetraacetylkaempferol | HCT-116 (Colon) | 28.53 | [1] |

| MDA-MB-231 (Breast) | Not Specified | [1] | |

| HepG2 (Liver) | Not Specified | [1] | |

| Triacetylapigenin (5,7,4'-O-triacetate) | MDA-MB-231 (Breast) | No enhanced effect | [1][2] |

| Kaempferol Tetraacetate | HL-60 (Leukemia) | Significant Cytotoxicity | [4][5] |

| U937 (Lymphoma) | Significant Cytotoxicity | [4][5] | |

| SK-MEL-1 (Melanoma) | Significant Cytotoxicity | [4][5] | |

| Quercetin Pentaacetate | HL-60 (Leukemia) | Significant Cytotoxicity | [4][5] |

| U937 (Lymphoma) | Significant Cytotoxicity | [4][5] | |

| SK-MEL-1 (Melanoma) | Significant Cytotoxicity | [4][5] |

Experimental Protocols

This section outlines detailed methodologies for the key experiments involved in the preliminary cytotoxicity screening of a novel compound like this compound.

Synthesis of this compound

A general method for the acetylation of flavonoids involves the use of acetic anhydride (B1165640) in the presence of a catalyst such as pyridine.

Materials:

-

2',5,6',7-Tetrahydroxyflavanone

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or other appropriate solvent)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for elution

Procedure:

-

Dissolve 2',5,6',7-Tetrahydroxyflavanone in a suitable solvent like dichloromethane.

-

Add an excess of acetic anhydride and a catalytic amount of pyridine.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Characterize the final product, this compound, using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a normal cell line (e.g., human dermal fibroblasts) should be used to assess both cytotoxicity and selectivity.

-

Culture Conditions: Cells are to be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be kept in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry

Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry can be used to quantify apoptosis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Potential Signaling Pathways and Mechanisms of Action

Flavonoids are known to induce apoptosis in cancer cells through various signaling pathways. While the specific pathway for this compound is unknown, a generalized pathway for flavonoid-induced apoptosis is presented below.

Caption: Generalized intrinsic pathway of flavonoid-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a novel compound.

Caption: A standard workflow for preliminary in vitro cytotoxicity screening.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the available data on related acetylated flavonoids suggest that it could be a promising candidate for further investigation as an anticancer agent. The enhanced cytotoxic activity observed in other acetylated flavonoids provides a strong rationale for the synthesis and evaluation of this specific compound.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines. Mechanistic studies should then be undertaken to elucidate the specific signaling pathways involved in its cytotoxic effects, including its impact on the cell cycle, apoptosis, and other relevant cellular processes. Further in vivo studies using animal models would be the subsequent logical step to evaluate its therapeutic potential.

References

- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic activities of flavonoid glycoside acetates from Consolida oliveriana - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

2',5,6',7-Tetraacetoxyflavanone: Application Notes and Experimental Protocols

Introduction

2',5,6',7-Tetraacetoxyflavanone is a derivative of flavanone (B1672756), a class of flavonoids commonly found in plants of the Scutellaria genus, such as Scutellaria baicalensis. Flavonoids from this source are known for a variety of biological activities, including antibacterial and anti-inflammatory properties. The acetylation of the hydroxyl groups in the parent flavanone may alter its solubility, stability, and biological activity, making it a compound of interest for further investigation.

These application notes provide an overview of the potential applications of this compound and standardized protocols for its initial biological evaluation.

Potential Applications

Based on the known bioactivities of related flavanones, this compound could be investigated for the following applications:

-

Antibacterial Agent: Against Gram-positive and potentially Gram-negative bacteria.

-

Anti-inflammatory Agent: By modulating inflammatory pathways and the production of inflammatory mediators.

-

Drug Development Lead: As a scaffold for the synthesis of novel therapeutic agents with improved efficacy and pharmacokinetic properties.

Experimental Protocols

The following are detailed, standardized protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assessment

It is crucial to first determine the cytotoxic profile of this compound to establish a safe concentration range for subsequent biological assays.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa or MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HEK293 | 24 | >100 |

| HeLa | 48 | 75.2 |

| MCF-7 | 48 | 82.5 |

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Antibacterial Activity Assessment

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation: Grow bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Table 2: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 64 |

| Escherichia coli | >128 |

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

In Vitro Anti-inflammatory Activity Assessment

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells only, a group with LPS only, and groups with compound only.

-

Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production compared to the LPS-only treated group.

Table 3: Hypothetical Anti-inflammatory Activity of this compound

| Concentration (µM) | NO Production (% of LPS control) |

| 1 | 95.3 |

| 10 | 72.8 |

| 50 | 45.1 |

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Experimental Workflow for In Vitro Bioactivity Screening

Caption: Workflow for the initial biological evaluation of this compound.

Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by this compound, based on the known mechanisms of other flavonoids.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for the Analysis of 2',5,6',7-Tetraacetoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the comprehensive analysis of 2',5,6',7-Tetraacetoxyflavanone using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are essential for the structural elucidation, purity assessment, and quantification of this compound in various matrices, which is critical in drug development and natural product research.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are fundamental for confirming its identity and assessing its purity.

Predicted ¹H-NMR and ¹³C-NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar flavanones and the known effects of acetyl functional groups. Actual experimental values may vary based on the solvent and instrument used.

Table 1: Predicted ¹H-NMR Spectroscopic Data for this compound (in CDCl₃, 500 MHz)

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| H-2 | 5.5 - 5.7 | dd | ~12, 4 | Flavanone C-ring |

| H-3a | 3.0 - 3.2 | dd | ~17, 12 | Flavanone C-ring |

| H-3b | 2.8 - 3.0 | dd | ~17, 4 | Flavanone C-ring |

| H-8 | 6.8 - 7.0 | s | - | A-ring |

| H-3' | 7.2 - 7.4 | d | ~8 | B-ring |

| H-4' | 7.1 - 7.3 | t | ~8 | B-ring |

| H-5' | 7.3 - 7.5 | d | ~8 | B-ring |

| H-6' | 7.0 - 7.2 | s | - | B-ring |

| 5-OAc, 7-OAc, 2'-OAc, 6'-OAc | 2.2 - 2.4 | s (each) | - | Acetyl methyls |

Table 2: Predicted ¹³C-NMR Spectroscopic Data for this compound (in CDCl₃, 125 MHz)

| Position | Predicted δ (ppm) | Assignment |

| C-2 | 78 - 82 | Flavanone C-ring |

| C-3 | 43 - 47 | Flavanone C-ring |

| C-4 | 188 - 192 | Carbonyl |

| C-5 | 145 - 149 | A-ring |

| C-6 | 120 - 124 | A-ring |

| C-7 | 150 - 154 | A-ring |

| C-8 | 110 - 114 | A-ring |

| C-9 | 152 - 156 | A-ring junction |

| C-10 | 108 - 112 | A-ring junction |

| C-1' | 135 - 139 | B-ring junction |

| C-2' | 148 - 152 | B-ring |

| C-3' | 122 - 126 | B-ring |

| C-4' | 128 - 132 | B-ring |

| C-5' | 125 - 129 | B-ring |

| C-6' | 147 - 151 | B-ring |

| Acetyl C=O | 168 - 171 | Carbonyls |

| Acetyl CH₃ | 20 - 22 | Methyls |

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Sample Purity : Ensure the sample is as pure as possible to avoid interfering signals. Solid impurities should be removed by filtration.[1]

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for flavonoids.[1][2]

-

Concentration :

-

Sample Preparation Steps : a. Weigh the desired amount of the compound into a clean, dry vial.[3][5] b. Add the deuterated solvent and gently swirl or vortex to dissolve the sample completely.[3][5] c. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube to remove any particulate matter.[1][5] d. Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[5]

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₃H₂₀O₁₀ |

| Molecular Weight | 456.40 g/mol |

| Exact Mass (Monoisotopic) | 456.1056 u |

| Common Adducts (ESI+) | [M+H]⁺: 457.1133, [M+Na]⁺: 479.0952, [M+K]⁺: 495.0691 |

| Common Adducts (ESI-) | [M-H]⁻: 455.0984, [M+Cl]⁻: 491.0749 |

Fragmentation Analysis

The fragmentation of flavonoids in MS provides valuable structural information. For this compound, the following fragmentation patterns are expected, primarily involving the loss of acetyl groups and cleavage of the C-ring.

-

Loss of Acetyl Groups: Sequential losses of ketene (B1206846) (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the acetylated hydroxyl groups are expected.

-

Retro-Diels-Alder (RDA) Fragmentation: Cleavage of the C-ring is a characteristic fragmentation pathway for flavonoids, providing information about the substitution patterns on the A and B rings.[6]

Experimental Protocol: LC-MS Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of flavonoids.[7][8]

-

Sample Preparation : a. Accurately weigh and dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 mg/mL. b. If analyzing from a complex matrix (e.g., plant extract), perform a suitable extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances.[7][9] c. Filter the final solution through a 0.22 µm syringe filter before injection.[9]

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column is typically used for flavonoid analysis (e.g., 2.1 x 50 mm, 1.8 µm).[7]

-

Mobile Phase : A gradient elution with water (A) and acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic acid), is common.[7]

-

Example Gradient: Start with 5-10% B, increase to 95% B over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.[7]

-

-

Flow Rate : Typically 0.2-0.4 mL/min.[7]

-

Column Temperature : Maintained at around 30-40 °C.[7]

-

-

Mass Spectrometry Conditions (ESI) :

-

Ionization Mode : Both positive and negative Electrospray Ionization (ESI) modes should be evaluated, as flavonoids can ionize well in both.[10][11]

-

Nebulizer Pressure : 30-40 psi.[7]

-

Scan Range : A full scan from m/z 100 to 1000 is a good starting point.

-

Tandem MS (MS/MS) : For structural confirmation, perform product ion scans on the precursor ions of interest (e.g., m/z 457.1 in positive mode).[6][12]

-

Conclusion

The combination of NMR and mass spectrometry provides a robust analytical workflow for the comprehensive characterization of this compound. The protocols and data presented in these application notes serve as a valuable resource for researchers in drug development and natural product chemistry, enabling accurate structural elucidation, purity assessment, and quantification of this and similar flavonoid compounds.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. web.uvic.ca [web.uvic.ca]

- 6. researchgate.net [researchgate.net]

- 7. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 8. tandfonline.com [tandfonline.com]

- 9. 3.5. Analysis of Flavonoids by HPLC and LC–MS [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

Application Notes and Protocols for 2',5,6',7-Tetraacetoxyflavanone as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer activity of 2',5,6',7-Tetraacetoxyflavanone is limited in publicly available literature. These application notes and protocols are based on the reported activity of its parent compound, 2',5,6',7-Tetrahydroxyflavanone, and the known effects of acetylation on other flavonoids. The information provided is intended to serve as a guide for research and development and should be adapted and validated experimentally.

Introduction

Flavanones, a class of flavonoids, have garnered significant interest in oncology research due to their potential anticancer properties. 2',5,6',7-Tetrahydroxyflavanone, the parent compound of this compound, has demonstrated inhibitory effects on the growth of colon tumors in preclinical models.[] Acetylation of flavonoids is a chemical modification that can alter their physicochemical properties, potentially enhancing their bioavailability, cellular uptake, and anticancer efficacy.[2][3][4][5][6] Studies on other flavonoids have shown that acetylation can lead to increased cytotoxicity towards cancer cells and improved in vivo antitumor activity.[6] Therefore, this compound is a promising candidate for investigation as a potential anticancer agent.

These notes provide an overview of the potential anticancer effects of this compound, along with detailed protocols for its in vitro evaluation.

Potential Mechanism of Action

Based on the activity of its parent compound and other flavonoids, this compound may exert its anticancer effects through several mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many anticancer agents. Flavonoids have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

-

Cell Cycle Arrest: By interfering with the cell cycle progression, the compound may inhibit the proliferation of cancer cells.[6]

-

Inhibition of Proliferation Markers: The parent compound has been shown to reduce the expression of the proliferation marker Ki-67.[]

-

Modulation of Inflammatory Pathways: The reduction of COX-2 expression by the parent compound suggests a potential role in modulating inflammatory pathways that contribute to cancer development.[]

Data Presentation

Table 1: Preclinical Data on the Parent Compound (2',5,6',7-Tetrahydroxyflavanone)

The following table summarizes the reported in vivo effects of 2',5,6',7-Tetrahydroxyflavanone in a mouse model of azoxymethane (B1215336) (AOM) plus dextran (B179266) sulfate (B86663) sodium (DSS)-induced colorectal carcinogenesis.[]

| Parameter | Dosage of Parent Compound | Observed Effect |

| Tumor Incidence & Growth | 10 mg/kg | - 60.6% reduction in the number of tumors- 72.9% reduction in the area of tumors |

| Ki-67-positive cells | 10 mg/kg | - 95.0% reduction in positive cells |

| COX-2-postive cells | 10 mg/kg | - 91.7% reduction in positive cells |

| TOX/TOX2-positive cells | 10 mg/kg | - 83.1% reduction in positive cells |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC₅₀, 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Experimental workflow for evaluating the anticancer potential of this compound.

Caption: Hypothetical signaling pathway for this compound inducing apoptosis and cell cycle arrest.

References

- 2. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines | MDPI [mdpi.com]

- 3. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of 2',5,6',7-Tetraacetoxyflavanone in Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavanones are a class of flavonoids widely distributed in plants, known for a variety of biological activities.[1] Their antioxidant properties are of significant interest in the fields of pharmacology and drug development. The compound 2',5,6',7-Tetraacetoxyflavanone is a derivative of 2',5,6',7-Tetrahydroxyflavanone[2]. The acetylation of flavonoids, the process of introducing acetyl groups to the hydroxyl moieties, can alter their physicochemical properties such as stability and membrane permeability, which may, in turn, modulate their biological effects[3][4]. The presence of free hydroxyl groups is often linked to the antioxidant capacity of flavonoids[5]. Consequently, the evaluation of acetylated derivatives like this compound is crucial to understand the structure-activity relationship.

While the parent compound, 2',5,6',7-Tetrahydroxyflavanone, is a known natural product[2], specific quantitative data on the antioxidant activity of its tetra-acetylated form is not extensively documented in publicly available literature. These application notes provide detailed protocols for commonly employed antioxidant assays—DPPH, ABTS, and FRAP—to enable researchers to systematically evaluate the antioxidant potential of this compound.

Application Notes

Principle of Antioxidant Assays

A variety of in vitro assays are available to assess the antioxidant capacity of a compound. These assays are generally based on the ability of the antioxidant to scavenge free radicals or to reduce an oxidant.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decolorization is proportional to the antioxidant's activity and is measured by the decrease in absorbance.[6]

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly related to the reducing power of the antioxidant.[7]

Considerations for this compound

-

Solubility: Due to the presence of four acetyl groups, this compound is expected to be more lipophilic than its parent tetrahydroxyflavanone. Therefore, it is crucial to select an appropriate solvent (e.g., ethanol (B145695), methanol (B129727), DMSO) that can dissolve the compound and is compatible with the assay system.

-

Hydrolysis: Acetyl groups can be susceptible to hydrolysis, especially under non-neutral pH conditions. It is important to consider the pH of the assay buffers and the stability of the compound over the incubation period.

-

Interpretation of Results: A lower antioxidant activity compared to the parent compound, 2',5,6',7-Tetrahydroxyflavanone, might be observed due to the masking of the hydroxyl groups, which are often crucial for radical scavenging. However, enhanced cellular uptake due to increased lipophilicity could lead to significant antioxidant effects in cell-based assays.

Quantitative Data Presentation

The results from these antioxidant assays can be expressed in various ways. For radical scavenging assays (DPPH and ABTS), the IC50 value is commonly used. For the FRAP assay, the results are often expressed as equivalents of a standard antioxidant.

Table 1: DPPH Radical Scavenging Activity

| Sample Concentration (µg/mL or µM) | Absorbance at 517 nm | % Inhibition | IC50 (µg/mL or µM) |

| Control (no sample) | 0 | ||

| Concentration 1 | |||

| Concentration 2 | |||

| Concentration 3 | |||

| Concentration 4 | |||

| Concentration 5 | |||

| Standard (e.g., Trolox) |

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Table 2: ABTS Radical Cation Scavenging Activity

| Sample Concentration (µg/mL or µM) | Absorbance at 734 nm | % Inhibition | IC50 (µg/mL or µM) | Trolox Equivalent Antioxidant Capacity (TEAC) |

| Control (no sample) | 0 | |||

| Concentration 1 | ||||

| Concentration 2 | ||||

| Concentration 3 | ||||

| Concentration 4 | ||||

| Concentration 5 | ||||

| Standard (Trolox) |

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Table 3: Ferric Reducing Antioxidant Power (FRAP)

| Sample Concentration (µg/mL or µM) | Absorbance at 593 nm | FRAP Value (µM Fe(II) equivalents) |

| Blank | 0 | |

| Concentration 1 | ||

| Concentration 2 | ||

| Concentration 3 | ||

| Standard (FeSO₄) Curve |

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from standard methodologies for determining antioxidant activity.

a. Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

-

Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

-

Standard Solution (Trolox or Ascorbic Acid): Prepare a stock solution of the standard antioxidant (e.g., 1 mg/mL) in methanol.

b. Assay Procedure:

-

Prepare serial dilutions of the test compound and the standard solution in methanol.

-

In a 96-well microplate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the sample/standard, and for the control, use 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the sample.

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay Protocol

This protocol is based on established methods for ABTS antioxidant capacity determination.[6]

a. Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

b. Assay Procedure:

-

Prepare serial dilutions of the test compound and the standard solution.

-

In a 96-well microplate, add 20 µL of each dilution to the wells.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

For the blank, use 20 µL of the solvent, and for the control, use 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

This protocol is a standard method for assessing the reducing power of antioxidants.[7]

a. Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

-

Test Compound and Standard Solutions: Prepare as described for the DPPH assay. For the standard curve, use a ferrous sulfate (B86663) (FeSO₄·7H₂O) solution of known concentrations (e.g., 100-2000 µM).

b. Assay Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well microplate, add 20 µL of each dilution to the wells.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

For the blank, use 20 µL of the solvent.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using the ferrous sulfate solutions.

-

Calculate the FRAP value of the sample from the standard curve and express it as µM Fe(II) equivalents.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Signaling Pathways and Antioxidant Action

The antioxidant activity of flavonoids can be mediated through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in oxidative stress.

Caption: General Mechanisms of Antioxidant Action.

References

- 1. researchgate.net [researchgate.net]

- 2. 2',5,6',7-Tetrahydroxyflavanone | C15H12O6 | CID 42607849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Studying Flavonoid Metabolism Using 2',5,6',7-Tetraacetoxyflavanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the metabolism of the novel synthetic flavonoid, 2',5,6',7-Tetraacetoxyflavanone. Due to the limited specific research on this compound, this document outlines a series of established in vitro experimental protocols and theoretical metabolic pathways based on current knowledge of flavanone (B1672756) metabolism. This guide is intended to serve as a foundational resource for researchers to design and execute studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and similar flavonoid structures.

Introduction to Flavonoid Metabolism